![molecular formula C8H9NO B014959 3-(3-Pyridyl)-2-propen-1-OL CAS No. 69963-46-8](/img/structure/B14959.png)
3-(3-Pyridyl)-2-propen-1-OL
Overview
Description
3-(3-Pyridyl)-2-propen-1-OL, also known as 3-Pyridylacrolein, is an organic compound belonging to the family of pyridylacroleins. It is a colorless liquid with a boiling point of 164°C and a melting point of -48°C. 3-Pyridylacrolein is an important intermediate for the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Fabrication of Conductive Polymer Membranes
The compound is used in the fabrication of conductive polymer membranes with excellent performance . This is achieved by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3-(3-pyridyl) acrylic acid) (PPAA) film . The drop-casting method is employed to coat MWCNTs on the glassy carbon electrode (GCE) surface, and PPAA is then electropolymerized onto the surface of the MWCNTs/GCE to form PPAA-MWCNTs membrane .
Electrochemical Detection of Catechol and Hydroquinone
The PPAA-MWCNTs membrane is used for electrochemically simultaneously detecting catechol (CC) and hydroquinone (HQ) . Cyclic voltammetry experiments showed that the proposed membrane exhibited an obvious electrocatalytic effect on CC and HQ, owing to the synergistic effect of PPAA and MWCNTs . Differential pulse voltammetry was adopted for simultaneous detection purposes, and an increased electrochemical response to CC and HQ was observed .
Preparation of Aminomethyl Benzimidazoles
“3-(3-Pyridyl)-2-propen-1-OL” is used to prepare aminomethyl benzimidazoles . These compounds act as inhibitors of gelatinase B , which is a type of enzyme that breaks down collagen and elastin, two major components of the extracellular matrix. Inhibiting this enzyme can be beneficial in the treatment of diseases that involve excessive breakdown of the extracellular matrix, such as certain types of cancer and fibrosis .
Preparation of Aminopyridines
The compound is also used in the preparation of aminopyridines . These are used as antibacterial enoyl acyl carrier protein reductase inhibitors . Enoyl-acyl carrier protein reductase is an enzyme that is essential for the synthesis of fatty acids in bacteria. Inhibiting this enzyme can prevent the bacteria from producing the fatty acids they need to build their cell membranes, which can stop their growth and proliferation .
Mechanism of Action
Target of Action
Similar compounds like imidacloprid, a neonicotinoid, target the chrna7-fam7a fusion protein in humans .
Mode of Action
Related compounds like pyriofenone inhibit the formation of appressoria and the subsequent penetration of the hyphae in the plant cells .
Biochemical Pathways
Similar compounds like nnk, a tobacco-specific nitrosamine, undergo metabolic activation pathways such as α-hydroxylation, leading to the formation of dna adducts .
Pharmacokinetics
Similar compounds like nnk undergo rapid metabolism through α-hydroxylation, and the products of this pathway account for a relatively large proportion of serum and urinary metabolites . Another compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), shows different metabolic activity in the brain compared to the blood .
Result of Action
Similar compounds like nnk can induce oxidative stress, glial cell activation, and neuronal damage in the brain .
properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCHWDTMRVOJD-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295549 | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridyl)-2-propen-1-OL | |
CAS RN |
120277-39-6 | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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